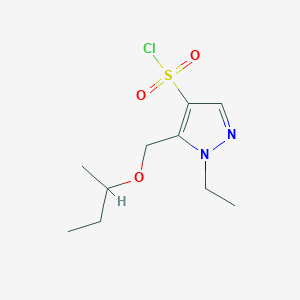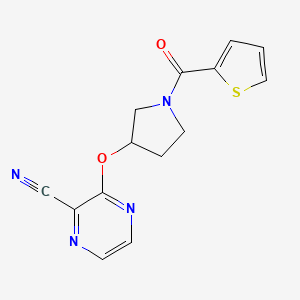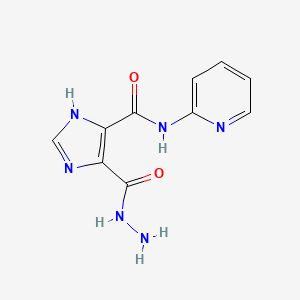![molecular formula C13H15N3O2S B2625628 5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 320422-89-7](/img/structure/B2625628.png)
5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Recent studies have detailed the synthesis and structural analysis of derivatives related to the specified compound, illustrating the compound's role in the development of new chemical entities. For instance, research on imidazo[1,2-a]pyridine derivatives, closely related to the specified compound, has provided insights into their crystal structure and Hirshfeld surface analysis, highlighting the importance of the 4-methoxyphenyl and dimethylamino groups in determining molecular conformation (Dhanalakshmi et al., 2018). This foundational work underscores the potential of such compounds in forming the basis for further chemical synthesis and material science applications.
Development of Novel Compounds
Further research has led to the development of novel compounds featuring the core structure of the specified chemical, expanding its application potential. A notable example is the synthesis of new triazafulvalene systems, where derivatives of the original compound underwent cycloaddition and substitution reactions to yield complex structures with potential utility in various fields, including material sciences and pharmaceuticals (Uršič et al., 2010).
Photochromism and Electroluminescence
The compound's derivatives have been explored for their photochromic properties and potential application in electroluminescent materials. Research into the synthesis and photochromism of dimers of related imidazolyl compounds suggests avenues for the development of novel photoresponsive materials, which could find applications in smart windows, sensors, and display technologies (Bai et al., 2010).
Antimicrobial and Antioxidant Activities
Moreover, the synthesis of novel chalcone-linked imidazolones, structurally similar to the compound , has been investigated for antimicrobial and antioxidant activities. This research is pivotal in identifying new therapeutic agents, demonstrating the compound's relevance in drug discovery and the development of new treatments for infectious diseases and oxidative stress-related conditions (Sadula et al., 2014).
Advanced Organic Synthesis
The compound and its derivatives serve as key intermediates in advanced organic synthesis, facilitating the creation of structurally diverse libraries of new molecules. This versatility is showcased in the synthesis of spiro[imidazole-4,3'-quinolin]ones from related compounds, highlighting the utility of these chemical entities in generating novel compounds with potential application in pharmaceuticals and materials science (Zaitseva et al., 2021).
Eigenschaften
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-15(2)8-11-12(17)16(13(19)14-11)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,19)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJLTPMLDCNSBP-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)



![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)



![5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2625563.png)

![N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2625566.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea](/img/structure/B2625567.png)
